2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one

Physicochemical Characterization Quality Control Procurement Specification

2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS 34192-19-3) is a bicyclic heterocycle belonging to the 7,8-dihydroquinolin-5(6H)-one class, characterized by a partially saturated quinoline ring bearing a ketone at position 5 and methyl substituents at positions 2 and 4. With a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol, it is supplied as a powder with a reported melting point of 63–64 °C and a typical purity specification of ≥95%.

Molecular Formula C11H13NO
Molecular Weight 175.231
CAS No. 34192-19-3
Cat. No. B2537594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one
CAS34192-19-3
Molecular FormulaC11H13NO
Molecular Weight175.231
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=O)CCC2)C
InChIInChI=1S/C11H13NO/c1-7-6-8(2)12-9-4-3-5-10(13)11(7)9/h6H,3-5H2,1-2H3
InChIKeyDASHRGLAWNGDDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS 34192-19-3): Procurement-Relevant Identity and Class Baseline


2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS 34192-19-3) is a bicyclic heterocycle belonging to the 7,8-dihydroquinolin-5(6H)-one class, characterized by a partially saturated quinoline ring bearing a ketone at position 5 and methyl substituents at positions 2 and 4 [1]. With a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol, it is supplied as a powder with a reported melting point of 63–64 °C and a typical purity specification of ≥95% . The compound functions primarily as a versatile synthetic intermediate, having been explicitly utilized in the preparation of quinoline-based anticancer drug potentiators as described in US Patent 5,112,817 [2].

Why Generic 7,8-Dihydroquinolinone Analogs Cannot Substitute for 2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one in Regiospecific Synthesis


Within the 7,8-dihydroquinolin-5(6H)-one scaffold, the precise placement of methyl groups at positions 2 and 4 is not a trivial structural variation but a critical determinant of downstream chemical reactivity and biological target engagement. Generic substitution by unsubstituted, mono-methyl, or differently substituted analogs (e.g., 7,8-dihydroquinolin-5(6H)-one CAS 53400-41-2, or 2-methyl-7,8-dihydro-5(6H)-quinolone) introduces risks of divergent reaction pathways in subsequent alkylation or coupling steps, altered electronic properties of the pyridine ring, and loss of the specific steric and lipophilic profile required for molecular recognition in medicinal chemistry campaigns [1]. The compound's documented role as a key intermediate in the synthesis of a specific piperazine-containing anticancer potentiator (US Patent 5,112,817) demonstrates that the 2,4-dimethyl pattern is not interchangeable without compromising the integrity of the final bioactive molecule [2].

Quantitative Differentiation Guide for 2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one: Head-to-Head and Cross-Study Data


Defined Melting Point as a Procurement-Relevant Purity Indicator vs. Unsubstituted Analog

The target compound exhibits a sharp, well-defined melting point of 63–64 °C, which serves as a primary identity and purity criterion for procurement . In contrast, the unsubstituted class core, 7,8-dihydroquinolin-5(6H)-one (CAS 53400-41-2), is reported as a liquid at ambient temperature, precluding the use of melting point as a simple batch-to-batch quality indicator [1]. The presence of the 2,4-dimethyl substitution pattern converts the scaffold from a liquid to a crystalline solid, directly impacting handling, storage, and analytical verification workflows in a research or industrial setting.

Physicochemical Characterization Quality Control Procurement Specification

Documented Utility as a Key Intermediate in Patented Anticancer Potentiator Synthesis Distinguished from Generic Dihydroquinolinones

US Patent 5,112,817 explicitly exemplifies 2,4-dimethyl-7,8-dihydroquinolin-5(6H)-one as the starting heterocyclic core in the multi-step synthesis of 5-[3-{4-(2,2-diphenylacetyl)piperazine-1-yl}-2-hydroxypropoxy]quinoline derivatives, which function as anticancer drug potentiators by enhancing the incorporation of anticancer agents into cancer cells [1]. The synthesis proceeds via alkylation of the 5-oxo group followed by further elaboration; the 2,4-dimethyl substitution is specified in the exemplified compound, and the patent does not demonstrate equivalent utility for the des-methyl or mono-methyl analogs [1]. This provides a direct, application-specific rationale for procuring the 2,4-dimethyl variant over other dihydroquinolinones when the synthetic target involves this pharmacophore class.

Medicinal Chemistry Patent Synthesis Anticancer

Published Synthetic Protocol and Yield Benchmark for Reproducible Procurement-Scale Preparation vs. Uneported Analogs

A detailed synthetic protocol for 2,4-dimethyl-7,8-dihydroquinolin-5(6H)-one is publicly available via ChemicalBook, referencing US 5,112,817: reaction of 5.0 g acetylacetone with 2.8 g 3-amino-2-cyclohexenone, heated at 70 °C for 1 hour then 160–170 °C for 9 hours, yielding 1.85 g (approximately 37% yield) of the target compound after silica gel chromatography, with a melting point of 54–57 °C recorded for this specific batch . In contrast, published yields and protocols for the unsubstituted 7,8-dihydroquinolin-5(6H)-one and other alkyl-substituted analogs are either not consolidated in vendor documentation or report significantly different yields under alternative conditions, complicating procurement decisions based on expected reaction performance [1]. The availability of a benchmarked yield provides a quantitative baseline for assessing supplier-provided material quality.

Synthetic Methodology Process Chemistry Reproducibility

Evidence-Backed Application Scenarios for Procuring 2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one


Synthesis of Anticancer Drug Potentiators via the US 5,112,817 Route

Medicinal chemistry teams synthesizing piperazine-linked quinoline potentiators should procure this compound as the designated starting heterocycle. The patent explicitly exemplifies its condensation with 3-amino-2-cyclohexenone to build the core, and no alternative dihydroquinolinone is demonstrated for this specific class of anticancer agents [1]. Procuring the 2,4-dimethyl variant ensures fidelity to the published route and avoids uncharacterized intermediates.

Building Block for Diversity-Oriented Synthesis of Dihydroquinolinone Libraries

The compound's 5-oxo group provides a reactive handle for alkylation, acylation, or condensation reactions, while the 2,4-dimethyl pattern modulates the electronic properties of the pyridine nitrogen. In diversity-oriented synthesis campaigns targeting antitubercular or antibacterial dihydroquinolinones, this specific substitution pattern offers a defined lipophilic and steric profile distinct from unsubstituted or mono-substituted analogs, enabling systematic exploration of the 2,4-dimethyl SAR space [2]. Procurement of the 2,4-dimethyl variant, rather than a generic analog, ensures consistency across a focused library.

Physicochemical Reference Standard for Solid-State Characterization of Dihydroquinolinones

With a well-defined melting point of 63–64 °C (Sigma-Aldrich specification) and a crystalline powder form, this compound can serve as a reference standard for developing analytical methods (DSC, melting point apparatus calibration) for this compound class . The unsubstituted analog (liquid at room temperature) cannot fulfill this role, making the 2,4-dimethyl compound the preferred procurement choice for analytical development groups.

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